
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amines, hydroxyls, and alkyl groups.
Aplicaciones Científicas De Investigación
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester involves its interaction with specific molecular targets. The cyano group and the quinoline core can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinecarboxylic acid derivatives: These compounds share the quinoline core structure but differ in the functional groups attached.
Cyanoquinoline derivatives: Compounds with a cyano group attached to the quinoline ring.
Ethyl ester derivatives: Compounds with an ethyl ester functional group attached to different heterocyclic cores.
Uniqueness
1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities
Propiedades
Número CAS |
52618-50-5 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-6-methyl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(9-15)6-5-11-8-10(2)4-7-13(11)16/h4-8,12H,3H2,1-2H3 |
Clave InChI |
ZBUKFLYKZHEITC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C(C=CC2=C1C=CC(=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

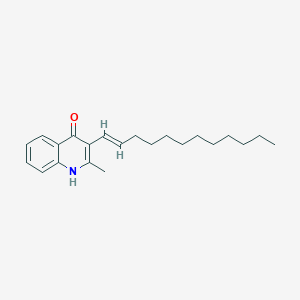
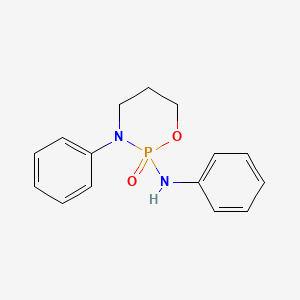

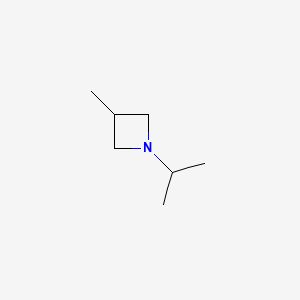
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)

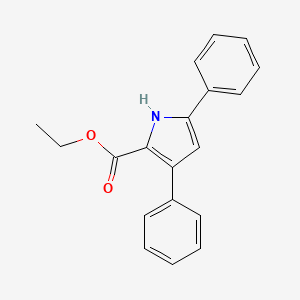
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
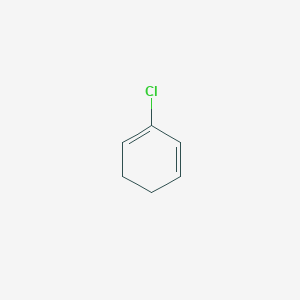
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
